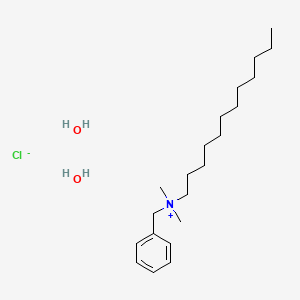

Benzyldodecyldimethylammonium Chloride Dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound (QAC) known for its antimicrobial properties. It is commonly used as a biocide to target antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa . The compound is also used as a cationic surfactant and phase transfer catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyldodecyldimethylammonium Chloride Dihydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl alcohol with dimethylamine to form dodecyldimethylamine. This intermediate is then reacted with benzyl chloride to produce benzyldimethyldodecylammonium chloride .

Industrial Production Methods

In industrial settings, the production of benzyldimethyldodecylammonium chloride dihydrate typically involves the use of high-efficiency catalysts to optimize the reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions

Benzyldodecyldimethylammonium Chloride Dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ionic and hydrophobic interactions with microbial membrane surfaces .

Common Reagents and Conditions

Common reagents used in reactions involving benzyldimethyldodecylammonium chloride dihydrate include benzyl chloride, dimethylamine, and dodecyl alcohol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major product formed from the synthesis of benzyldimethyldodecylammonium chloride dihydrate is the quaternary ammonium compound itself. Other by-products may include unreacted starting materials and minor impurities .

Aplicaciones Científicas De Investigación

Benzyldodecyldimethylammonium Chloride Dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in various organic synthesis reactions.

Biology: Employed as an antimicrobial agent to study the effects on antibiotic-resistant bacteria.

Medicine: Investigated for its potential use in developing new antimicrobial treatments.

Industry: Utilized as a cationic surfactant in cleaning products and as a corrosion inhibitor.

Mecanismo De Acción

The antimicrobial action of benzyldimethyldodecylammonium chloride dihydrate is primarily due to its ability to interact with microbial cell membranes. The compound binds to the membrane surfaces through ionic and hydrophobic interactions, leading to membrane disruption and loss of membrane integrity. This results in the leakage of essential intracellular constituents and ultimately cell death .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Benzyldodecyldimethylammonium Chloride Dihydrate is unique due to its specific chain length and the presence of the benzyl group, which enhances its antimicrobial properties. Compared to similar compounds, it has a broader spectrum of activity against antibiotic-resistant bacteria and is more effective as a phase transfer catalyst .

Propiedades

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.